molecular formula C20H18ClNO5 B11385748 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11385748
M. Wt: 387.8 g/mol
InChI Key: IINCMTQFPHZBFR-UHFFFAOYSA-N
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Description

2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that combines a chromen-2-one core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base.

    Introduction of Chlorine and Hydroxyl Groups: Chlorination and hydroxylation reactions are performed to introduce the chlorine and hydroxyl groups at the desired positions on the chromen-2-one core.

    Acetamide Formation: The final step involves the acylation of the chromen-2-one derivative with 4-methoxybenzylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester
  • 6-Chloro-4-hydroxy-1,1-dioxide,2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester

Uniqueness

2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H18ClNO5

Molecular Weight

387.8 g/mol

IUPAC Name

2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C20H18ClNO5/c1-11-14-7-16(21)17(23)9-18(14)27-20(25)15(11)8-19(24)22-10-12-3-5-13(26-2)6-4-12/h3-7,9,23H,8,10H2,1-2H3,(H,22,24)

InChI Key

IINCMTQFPHZBFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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